4-(2-Fluoro-6-(3-fluorophenoxy)phenyl)piperidine
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Overview
Description
4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group that is further substituted with fluorine atoms and a phenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and phenoxy group play a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide: This compound shares a similar piperidine core but has different substituents, which can lead to variations in its chemical properties and biological activity.
Other Diphenylethers: Compounds containing two benzene rings linked by an ether group, such as diarylethers and phenylmethylamines, can be considered similar due to their structural features.
Uniqueness
The uniqueness of 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms and a phenoxy group enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C17H17F2NO |
---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
4-[2-fluoro-6-(3-fluorophenoxy)phenyl]piperidine |
InChI |
InChI=1S/C17H17F2NO/c18-13-3-1-4-14(11-13)21-16-6-2-5-15(19)17(16)12-7-9-20-10-8-12/h1-6,11-12,20H,7-10H2 |
InChI Key |
IMXJQWVQVSZOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=C2F)OC3=CC(=CC=C3)F |
Origin of Product |
United States |
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